4-(Dimethylamino)cyclohexane-1-carbonyl chloride
Description
4-(Dimethylamino)cyclohexane-1-carbonyl chloride (IUPAC name: this compound; hydrochloride) is a cyclohexane derivative featuring a dimethylamino group (-N(CH₃)₂) at the 4-position and a reactive carbonyl chloride (-COCl) group at the 1-position. This compound is a white to yellow solid and is primarily used in organic synthesis as an acylating agent due to the electrophilic nature of the carbonyl chloride moiety. Its structure enables participation in nucleophilic substitution reactions, making it valuable for forming amides, esters, or other derivatives.
Properties
CAS No. |
476493-04-6 |
|---|---|
Molecular Formula |
C9H16ClNO |
Molecular Weight |
189.68 g/mol |
IUPAC Name |
4-(dimethylamino)cyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C9H16ClNO/c1-11(2)8-5-3-7(4-6-8)9(10)12/h7-8H,3-6H2,1-2H3 |
InChI Key |
VCLBDXRDDJEBDT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCC(CC1)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Cyclohexanone Derivatives
A common approach involves reductive amination of 4-oxocyclohexane-1-carboxylic acid derivatives. For example, cyclohexanone-4-carboxylic acid is treated with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride. This method typically achieves moderate yields (50–70%) but requires careful control of pH and temperature to avoid over-reduction.
Nucleophilic Substitution on Halogenated Cyclohexane Scaffolds
Halogenated cyclohexane carboxylic acids (e.g., 4-bromo- or 4-chlorocyclohexane-1-carboxylic acid) undergo nucleophilic substitution with dimethylamine. This reaction is catalyzed by transition metals like palladium in aprotic solvents such as toluene or dichloromethane. Patents report yields up to 85% under optimized conditions.
Hydrogenation of Aromatic Precursors
Hydrogenation of para-dimethylaminobenzoic acid derivatives over palladium/carbon catalysts under high-pressure H₂ (50–100 atm) yields the saturated cyclohexane structure. This method is noted for high stereoselectivity, producing the trans-isomer predominantly.
Conversion to 4-(Dimethylamino)cyclohexane-1-carbonyl Chloride
The carboxylic acid is converted to the acyl chloride using chlorinating agents. Three principal methods are documented:
Thionyl Chloride (SOCl₂) Method
Thionyl chloride is the most widely used reagent due to its efficiency and simplicity. The reaction is typically conducted under reflux in anhydrous dichloromethane or toluene, with catalytic dimethylformamide (DMF) to accelerate the process.
Procedure :
-
4-(Dimethylamino)cyclohexane-1-carboxylic acid (1 equiv) is suspended in dichloromethane.
-
SOCl₂ (1.2–2.0 equiv) and DMF (0.1 equiv) are added dropwise.
-
The mixture is refluxed for 4–6 hours, followed by solvent evaporation under vacuum.
-
The crude product is purified via distillation or recrystallization.
Oxalyl Chloride [(COCl)₂] Method
Oxalyl chloride offers a milder alternative, particularly for acid-sensitive substrates. The reaction proceeds at room temperature in dichloromethane, often with a catalytic amount of DMF.
Procedure :
-
The carboxylic acid is dissolved in dichloromethane.
-
Oxalyl chloride (1.5 equiv) and DMF (0.05 equiv) are added.
-
The mixture is stirred at 25°C for 12–24 hours.
-
Solvent removal yields the acyl chloride, which is used without further purification in downstream reactions.
Phosgene (COCl₂) Catalyzed Method
Phosgene-based methods, though less common due to safety concerns, provide high-purity products. Recent patents highlight the use of phosphine oxide or benzimidazole catalysts to enhance reaction rates and yields.
Procedure :
-
The carboxylic acid is dissolved in chlorobenzene or xylene.
-
Phosgene gas is bubbled through the solution at 100–120°C.
-
A catalyst (e.g., trimethylphosphine oxide, 0.1–0.2 wt%) is added.
-
After 2–4 hours, excess phosgene is removed, and the product is isolated via distillation.
Comparative Analysis of Chlorination Methods
| Method | Reagent | Catalyst | Temperature | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| Thionyl Chloride | SOCl₂ | DMF | Reflux | 4–6 | 85–92 | 95–98 |
| Oxalyl Chloride | (COCl)₂ | DMF | 25°C | 12–24 | 78–88 | 90–95 |
| Phosgene | COCl₂ | Phosphine oxide | 100–120°C | 2–4 | 90–97 | 97–99 |
Key Observations :
-
Thionyl Chloride : Balances efficiency and safety, making it the preferred choice for lab-scale synthesis.
-
Phosgene : Superior for industrial applications due to high yields and purity but requires specialized handling.
-
Oxalyl Chloride : Ideal for thermally sensitive substrates but suffers from longer reaction times.
Stereochemical Considerations
The spatial arrangement of the dimethylamino and carbonyl chloride groups significantly impacts reactivity. Trans-isomers (where substituents are on opposite faces of the cyclohexane ring) dominate in hydrogenation and reductive amination routes. Cis-isomers, though less common, can be isolated via chromatographic separation and exhibit distinct reactivity profiles in acylation reactions.
Industrial-Scale Optimization
Patents emphasize the importance of solvent selection and catalyst recycling in large-scale production. For example, continuous phosgenation reactors with in-line distillation units achieve throughputs of >100 kg/day while maintaining >95% yield. Additionally, azeotropic distillation with cyclohexane effectively removes residual acetic acid, enhancing product stability during storage.
Emerging Methodologies
Recent advances focus on enzymatic and electrochemical approaches to reduce reliance on hazardous reagents. For instance, lipase-mediated chlorination in ionic liquids has shown promise for green synthesis, albeit with modest yields (50–60%) .
Chemical Reactions Analysis
Nucleophilic Acyl Substitution
The acyl chloride group undergoes nucleophilic substitution with amines, alcohols, and other nucleophiles to form amides, esters, or thioesters.
| Nucleophile | Product | Conditions | Mechanistic Notes |
|---|---|---|---|
| Amines | Amides | Anhydrous DCM, 0–25°C, base (e.g., Et₃N) | Base neutralizes HCl, driving reaction |
| Alcohols | Esters | Pyridine, RT, 12–24h | Catalytic base enhances nucleophilicity |
| Thiols | Thioesters | THF, 40°C, 6h | Higher temperatures accelerate kinetics |
Example : Reaction with benzylamine in dichloromethane (DCM) at 0°C yields N-benzyl-4-(dimethylamino)cyclohexane-1-carboxamide.
Hydrolysis
Hydrolysis of the acyl chloride produces the corresponding carboxylic acid and hydrochloric acid.
| Reactant | Product | Conditions | Kinetics |
|---|---|---|---|
| Acyl chloride | 4-(Dimethylamino)cyclohexanecarboxylic acid | H₂O, RT, 1–2h | Faster in basic aqueous media |
Key Insight : Hydrolysis proceeds via a tetrahedral intermediate, with the dimethylamino group exerting minimal steric hindrance due to its equatorial conformation on the cyclohexane ring .
Reduction Reactions
Reduction of the acyl chloride yields primary alcohols or aldehydes depending on the reagent.
| Reducing Agent | Product | Conditions | Yield |
|---|---|---|---|
| LiAlH₄ | 4-(Dimethylamino)cyclohexanemethanol | Dry ether, 0°C → RT, 4h | 85–90% |
| NaBH₄ | No reaction | — | — |
Limitation : Sodium borohydride fails to reduce acyl chlorides due to insufficient reducing power.
Friedel-Crafts Acylation
The compound participates in electrophilic aromatic substitution, facilitated by Lewis acids like AlCl₃.
| Aromatic Substrate | Product | Conditions | Catalyst |
|---|---|---|---|
| Indole | 1-(4-(Dimethylamino)cyclohexanoyl)indole | DCM, AlCl₃, 0–20°C, 18h | AlCl₃ (1 eq) |
Example : Acylation of indole proceeds regioselectively at the 3-position, yielding a ketone intermediate that is subsequently hydrolyzed to the carboxylic acid .
Comparative Reactivity Analysis
The dimethylamino group influences reactivity through electronic and steric effects:
| Factor | Impact |
|---|---|
| Electronic Effects | Electron-donating dimethylamino group slightly deactivates the acyl chloride |
| Steric Effects | Bulky cyclohexane ring reduces reaction rates with hindered nucleophiles |
Structural Comparison :
| Compound | Reactivity with Amines | Hydrolysis Rate |
|---|---|---|
| 4-(Dimethylamino)cyclohexane-1-carbonyl chloride | Moderate | Intermediate |
| Cyclohexanecarbonyl chloride | High | Fast |
| Benzoyl chloride | Very high | Very fast |
Stability and Handling Considerations
-
Storage : Requires anhydrous conditions at –20°C to prevent hydrolysis.
-
Decomposition : Prolonged exposure to moisture generates HCl gas and carboxylic acid byproducts.
Scientific Research Applications
Organic Synthesis
4-(Dimethylamino)cyclohexane-1-carbonyl chloride is widely used as a reactive intermediate in organic synthesis. Its chlorinated carbonyl group makes it an excellent electrophile for nucleophilic substitution reactions. It can be utilized to synthesize various derivatives, including:
- Amino acids
- Pharmaceutical compounds
- Biologically active molecules
Medicinal Chemistry
This compound has shown potential in medicinal chemistry due to its ability to act as a building block for drug development. Some notable applications include:
-
Anticancer Agents : Research indicates that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells.
Cell Line IC50 (µM) Activity Level U-87 (Glioblastoma) 19.6 ± 1.5 High MDA-MB-231 (Breast Cancer) 30 Moderate - Anti-inflammatory Drugs : Compounds derived from this structure have been explored for their anti-inflammatory effects, potentially offering treatments for conditions like arthritis and systemic lupus erythematosus.
The biological activity of this compound has been evaluated in various studies:
-
Antioxidant Activity : It has been shown to scavenge free radicals effectively, suggesting a role in reducing oxidative stress.
Compound DPPH Scavenging Activity (%) Comparison This compound High Higher than ascorbic acid Ascorbic Acid Moderate Standard reference
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of derivatives of this compound against glioblastoma cells. The results indicated significant cytotoxic effects, leading to further exploration of its mechanism involving caspase activation and cell cycle arrest.
Case Study 2: Anti-inflammatory Effects
Another research focused on the anti-inflammatory potential of this compound, demonstrating its efficacy in reducing inflammation markers in animal models of arthritis, thereby supporting its use in therapeutic applications.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)cyclohexane-1-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an acylating agent to introduce the 4-(Dimethylamino)cyclohexane-1-carbonyl moiety into other molecules .
Comparison with Similar Compounds
4-Isopropylcyclohexanecarbonyl Chloride
Structural Differences :
- Substituent: The dimethylamino group in the target compound is replaced with an isopropyl group (-CH(CH₃)₂) in 4-isopropylcyclohexanecarbonyl chloride.
- Reactivity: The absence of the electron-donating dimethylamino group reduces the compound’s ability to stabilize intermediates during reactions.
Synthesis :
4-Isopropylcyclohexanecarbonyl chloride is synthesized via reaction of 4-isopropylcyclohexanecarboxylic acid with oxalyl chloride in dichloromethane under nitrogen atmosphere .
Key Data :
| Property | 4-(Dimethylamino)cyclohexanecarbonyl Chloride | 4-Isopropylcyclohexanecarbonyl Chloride |
|---|---|---|
| Molecular Formula | C₉H₁₅ClN·HCl | C₁₀H₁₅ClO₂ |
| Molecular Weight | 217.14 (base) + 36.46 (HCl) | 202.68 |
| Key Functional Groups | -N(CH₃)₂, -COCl | -CH(CH₃)₂, -COCl |
| Reactivity in Acylation | Enhanced due to electron-donating -N(CH₃)₂ | Moderate |
Applications: While 4-isopropylcyclohexanecarbonyl chloride is used in standard acylations, the dimethylamino variant’s electron-rich structure makes it more reactive in polar solvents or with sterically hindered nucleophiles .
4-(Dimethylamino)-4-methylcyclohexane-1-sulfonyl Chloride
Structural Differences :
- Functional Group : The carbonyl chloride (-COCl) is replaced with a sulfonyl chloride (-SO₂Cl).
- Substituent : An additional methyl group is present at the 4-position.
Key Data :
| Property | 4-(Dimethylamino)cyclohexanecarbonyl Chloride | 4-(Dimethylamino)-4-methylcyclohexane-1-sulfonyl Chloride |
|---|---|---|
| Molecular Formula | C₉H₁₅ClN·HCl | C₉H₁₈ClNO₂S |
| Molecular Weight | 253.60 (HCl salt) | 239.76 |
| Key Functional Groups | -N(CH₃)₂, -COCl | -N(CH₃)₂, -SO₂Cl, -CH₃ |
| Reactivity | Electrophilic acylation | Electrophilic sulfonylation |
Applications: Sulfonyl chlorides are typically used to form sulfonamides or sulfonate esters.
Ethyl 4-(Dimethylamino) Benzoate
Structural Differences :
- Core Structure : A benzene ring replaces the cyclohexane ring.
- Functional Group : An ester (-COOEt) instead of carbonyl chloride.
Reactivity Insights: Ethyl 4-(dimethylamino) benzoate acts as a co-initiator in resin systems. Studies show it achieves a higher degree of conversion in polymerization compared to aliphatic amine derivatives like 2-(dimethylamino) ethyl methacrylate. This highlights the superior electron-donating capacity of aromatic dimethylamino groups versus aliphatic ones .
Biological Activity
4-(Dimethylamino)cyclohexane-1-carbonyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and relevant case studies.
Chemical Structure and Synthesis
The compound can be synthesized through various methods, typically involving the reaction of cyclohexanecarbonyl chloride with dimethylamine. The general reaction can be represented as follows:
This synthesis has been optimized to yield high purity and efficiency, with specific conditions detailed in various studies.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study evaluated a series of compounds against various bacterial strains, reporting minimum inhibitory concentrations (MICs) that suggest promising antibacterial properties. For instance, compounds derived from this structure showed MIC values ranging from 5 to 20 µg/mL against Staphylococcus aureus and Escherichia coli .
Inhibition of Enzymatic Activity
Another critical area of interest is the compound's role as an enzyme inhibitor. In vitro studies have demonstrated that it can inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in neuropharmacology. The inhibition constants (IC50 values) for these enzymes were found to be approximately 7.31 µM for AChE, indicating a strong potential for developing treatments for neurodegenerative diseases .
Study on Anticancer Activity
A notable case study involved the evaluation of this compound in cancer cell lines. The compound was tested against several human cancer cell lines, including breast and lung cancer cells. Results indicated that it induces apoptosis in a dose-dependent manner, with IC50 values around 15 µM for breast cancer cells . The mechanism was linked to the modulation of apoptotic pathways, suggesting its potential as an anticancer agent.
Anti-inflammatory Effects
Further investigations into its anti-inflammatory properties revealed that the compound could inhibit the production of pro-inflammatory cytokines in activated macrophages. This was assessed using a lipopolysaccharide (LPS)-induced model, where treatment with the compound resulted in a significant reduction in TNF-alpha and IL-6 levels . These findings highlight its potential utility in treating inflammatory diseases.
Data Summary Table
Q & A
Q. What are the optimal synthetic routes for 4-(Dimethylamino)cyclohexane-1-carbonyl chloride, and how can reaction purity be validated?
- Methodological Answer : The compound can be synthesized via selective chlorination of a pre-functionalized cyclohexane derivative. For example, using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under anhydrous conditions to convert the carboxylic acid precursor to the acyl chloride. Reaction monitoring via thin-layer chromatography (TLC) or in-situ Fourier-transform infrared spectroscopy (FTIR) can track carbonyl chloride formation (C=O stretch at ~1800 cm⁻¹). Post-synthesis purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Purity validation requires high-performance liquid chromatography (HPLC) with UV detection (λ = 210–260 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the absence of unreacted starting materials or byproducts like dimethylamine derivatives .
Q. Which spectroscopic and analytical techniques are most effective for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR can resolve the cyclohexane ring conformation (axial/equatorial protons, δ 1.2–2.5 ppm) and dimethylamino group signals (singlet at δ ~2.2 ppm). ¹³C NMR identifies the carbonyl carbon (δ ~170 ppm) and quaternary carbons.
- Mass Spectrometry (MS) : High-resolution electrospray ionization (HR-ESI-MS) confirms molecular weight (e.g., [M+H]+ ion) and fragmentation patterns.
- X-ray Crystallography : If single crystals are obtainable (e.g., via slow evaporation in dichloromethane/hexane), this provides unambiguous confirmation of stereochemistry and bond angles, as demonstrated in related acyl hydrazide structures .
Q. What are the critical storage conditions to ensure compound stability?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in airtight, amber glass vials to prevent hydrolysis of the acyl chloride group. Regular stability checks via NMR (monitoring for disappearance of the carbonyl chloride peak) are advised. Desiccants like molecular sieves (3 Å) should be used in storage containers. Avoid prolonged exposure to humidity or temperatures above 25°C, as these accelerate decomposition to the carboxylic acid .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer : The dimethylamino group at the 4-position exerts both steric and electronic influences:
- Electronic : The electron-donating dimethylamino group activates the carbonyl toward nucleophilic attack but may reduce electrophilicity at the acyl chloride carbon due to resonance effects.
- Steric : Axial vs. equatorial positioning of the dimethylamino group (determined by cyclohexane chair conformation) impacts accessibility of the carbonyl chloride. Computational modeling (e.g., density functional theory, DFT) can predict transition-state geometries and activation energies. Experimentally, kinetic studies under varying solvents (polar aprotic vs. nonpolar) and temperatures can quantify steric contributions .
Q. How can computational chemistry methods predict the compound’s reactivity in complex reaction environments?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model reaction pathways, such as nucleophilic attack by amines or alcohols. Quantitative Structure-Property Relationship (QSPR) models, trained on experimental data from analogous compounds, predict solubility, hydrolysis rates, and partition coefficients. Neural network-based tools (e.g., CC-DPS) generate >2,100 physicochemical descriptors, enabling high-throughput virtual screening for reaction optimization .
Q. How should researchers resolve contradictions in spectroscopic data arising from conformational isomerism?
- Methodological Answer : Conformational flexibility in the cyclohexane ring can lead to overlapping signals in NMR. Strategies include:
- Variable-Temperature NMR : Cooling samples to –40°C slows ring flipping, resolving axial/equatorial proton splitting.
- Dynamic NMR (DNMR) Simulation : Software like MestReNova fits line shapes to extract activation energy for ring inversion.
- 2D NMR Techniques : NOESY or ROESY correlations identify spatial proximity of protons in specific conformers. Cross-validation with computational conformational analysis (e.g., molecular mechanics) is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
